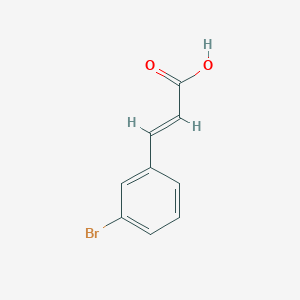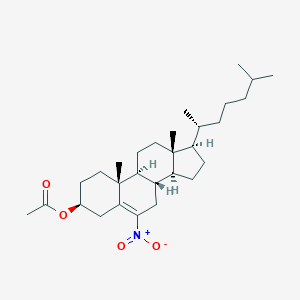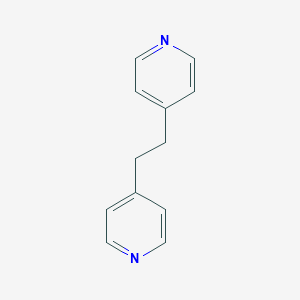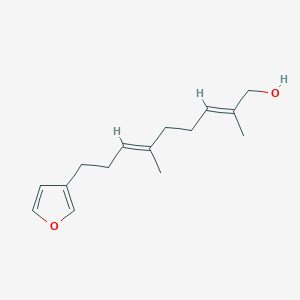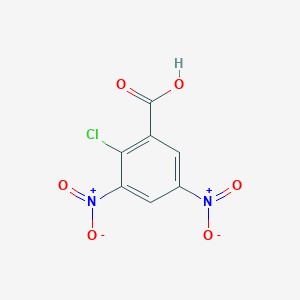![molecular formula C16H12Br2O6S2 B167347 1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene CAS No. 10171-40-1](/img/structure/B167347.png)
1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene is a chemical compound that is widely used in scientific research applications. This compound is also known as BPSB and is a member of the sulfonyl group of compounds. The chemical structure of BPSB is complex, and its synthesis requires expertise in organic chemistry.
Mécanisme D'action
The mechanism of action of BPSB is based on its ability to cross-link proteins and peptides. BPSB reacts with amino groups in proteins and peptides to form stable covalent bonds. This cross-linking process improves the stability and solubility of these molecules, which is essential for many scientific research applications.
Effets Biochimiques Et Physiologiques
BPSB is not used in drug development, and hence, there is no information available on its biochemical and physiological effects. However, in scientific research, BPSB has been shown to improve the stability and solubility of proteins and peptides, which is essential for their characterization and analysis.
Avantages Et Limitations Des Expériences En Laboratoire
BPSB has several advantages in scientific research applications. It is a highly efficient cross-linking agent that improves the stability and solubility of proteins and peptides. BPSB is also a fluorescent probe that can be used for the detection of proteins and nucleic acids. However, the synthesis of BPSB is complex and requires specialized equipment and reagents. The use of BPSB requires expertise in organic chemistry, and hence, it may not be suitable for all scientific research applications.
Orientations Futures
The use of BPSB in scientific research is still in its infancy, and there are several future directions that can be explored. One potential direction is the development of new cross-linking agents that are more efficient and easier to synthesize. Another direction is the application of BPSB in the development of new diagnostic tools for the detection of diseases. The use of BPSB in drug development is also an area that can be explored in the future.
Conclusion:
In conclusion, BPSB is a complex chemical compound that is widely used in scientific research applications. Its unique chemical properties make it an efficient cross-linking agent and a fluorescent probe for the detection of proteins and nucleic acids. Although the synthesis of BPSB is complex, it has several advantages in scientific research applications. The future directions for the use of BPSB in scientific research are vast, and it is an area that requires further exploration.
Méthodes De Synthèse
The synthesis of BPSB involves several steps that require specialized equipment and reagents. The first step is the preparation of 4-bromoaniline, which is then reacted with 4-bromobenzenesulfonyl chloride to produce 4-[4-(4-bromophenyl)sulfonyl]aniline. The resulting compound is then reacted with but-2-ynedioic acid to produce 1-bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene.
Applications De Recherche Scientifique
BPSB has been extensively used in scientific research applications due to its unique chemical properties. BPSB is commonly used as a cross-linking agent for proteins and peptides, and it has been shown to improve the stability and solubility of these molecules. BPSB is also used as a fluorescent probe for the detection of proteins and nucleic acids.
Propriétés
Numéro CAS |
10171-40-1 |
|---|---|
Nom du produit |
1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene |
Formule moléculaire |
C16H12Br2O6S2 |
Poids moléculaire |
524.2 g/mol |
Nom IUPAC |
4-(4-bromophenyl)sulfonyloxybut-2-ynyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C16H12Br2O6S2/c17-13-3-7-15(8-4-13)25(19,20)23-11-1-2-12-24-26(21,22)16-9-5-14(18)6-10-16/h3-10H,11-12H2 |
Clé InChI |
OXJRVXPROOBDCV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=C(C=C2)Br)Br |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=C(C=C2)Br)Br |
Autres numéros CAS |
10171-40-1 |
Synonymes |
1-bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



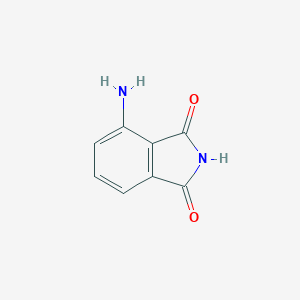
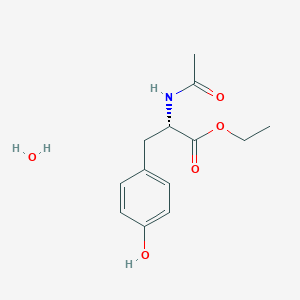
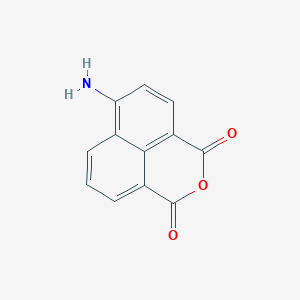
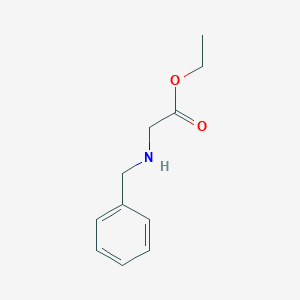
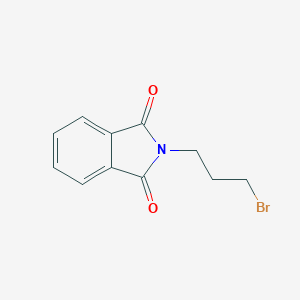
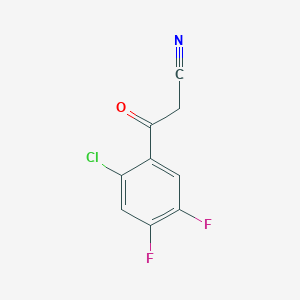
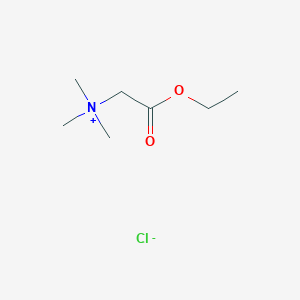

![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
